4-methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
4-Methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. The molecule incorporates a methoxy group at the 4-position and a methyl group at the 3-position on the benzenesulfonamide moiety, as well as a methyl substituent at the 8-position of the oxazepine ring.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-13-4-7-21-18(10-13)23-22(25)17-12-15(5-8-20(17)29-21)24-30(26,27)16-6-9-19(28-3)14(2)11-16/h4-12,24H,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIMKABWSFXHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a sulfonamide group and a dibenzo[b,f][1,4]oxazepin core. The methoxy and methyl substituents enhance its lipophilicity, potentially influencing its biological activity.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar sulfonamide structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is often attributed to the inhibition of bacterial folate synthesis pathways.
- Anticancer Properties : Research indicates that derivatives of dibenzo[b,f][1,4]oxazepin have shown promise in cancer therapy by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.
- Anti-inflammatory Effects : Compounds containing sulfonamide moieties have been noted for their anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory disorders.
Antibacterial Activity
A study conducted on structurally related sulfonamide derivatives demonstrated their efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 20 µg/mL for certain derivatives, indicating strong antibacterial potential .
Anticancer Activity
In vitro studies on dibenzo[b,f][1,4]oxazepin derivatives revealed that they could inhibit the proliferation of various cancer cell lines. For instance, one derivative was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Antibacterial Mechanism : The sulfonamide group may interfere with bacterial dihydropteroate synthase, crucial for folate synthesis.
- Anticancer Mechanism : The compound may induce cell cycle arrest and apoptosis via mitochondrial pathways or by inhibiting specific oncogenic signaling cascades.
Data Tables
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- Functional Groups : The target’s sulfonamide group enhances hydrogen-bonding capacity compared to acetamide () or benzamide () derivatives, which may improve receptor affinity or solubility.
- Substituent Effects : The 4-trifluoromethyl group in introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference could modulate pharmacokinetic properties such as metabolic stability .
Key Observations :
- The low yield (~9%) reported for thiazepine analogs () suggests that steric hindrance or solubility issues during alkylation (e.g., bromomethylbenzene addition) may also challenge the synthesis of the target compound .
- Purity characterization methods (e.g., preparative HPLC, LCMS) are consistent across analogs, ensuring reliable structural confirmation .
Pharmacological and Physicochemical Properties
Table 3: Inferred Physicochemical Properties
Key Observations :
- The sulfonamide group in the target provides additional hydrogen-bonding capacity, which may enhance target engagement compared to N,N-dimethylated analogs () .
Receptor Binding and Selectivity
While direct pharmacological data for the target compound are unavailable, structural parallels suggest:
- Dopamine Receptor Affinity : Thiazepine derivatives () exhibit D2 receptor antagonism, implying that the target’s oxazepine core may retain similar activity with modified selectivity due to reduced steric bulk .
- Enhanced Selectivity : The methyl and methoxy substituents on the benzenesulfonamide moiety may reduce off-target interactions compared to bulkier analogs (e.g., benzotriazolyl-containing compounds in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
